molecular formula C27H20ClN3O8 B10905828 4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid

4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No.: B10905828
M. Wt: 549.9 g/mol
InChI Key: KBUQEGPSUFOQKR-NDENLUEZSA-N
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Description

This compound is characterized by its unique structure, which includes a chlorophenyl group, a trioxotetrahydropyrimidinylidene moiety, and a methoxyphenoxyacetyl group

Preparation Methods

The synthesis of 4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the trioxotetrahydropyrimidinylidene intermediate, followed by its coupling with the chlorophenyl group. The final step involves the introduction of the methoxyphenoxyacetyl group and the benzoic acid moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies. In medicine, it has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. In industry, it can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid stands out due to its unique combination of functional groups and structural features Similar compounds may include those with trioxotetrahydropyrimidinylidene moieties or chlorophenyl groups, but they may lack the methoxyphenoxyacetyl group or the benzoic acid moiety

Properties

Molecular Formula

C27H20ClN3O8

Molecular Weight

549.9 g/mol

IUPAC Name

4-[[2-[4-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C27H20ClN3O8/c1-38-22-13-15(2-11-21(22)39-14-23(32)29-18-7-3-16(4-8-18)26(35)36)12-20-24(33)30-27(37)31(25(20)34)19-9-5-17(28)6-10-19/h2-13H,14H2,1H3,(H,29,32)(H,35,36)(H,30,33,37)/b20-12-

InChI Key

KBUQEGPSUFOQKR-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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